(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
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Overview
Description
The compound you’re asking about is a derivative of an amino acid, specifically a Boc-protected amino acid ester. Boc-protected amino acids are commonly used in peptide synthesis . The Boc group protects the amino group, preventing it from reacting until the group is removed in a later step .
Molecular Structure Analysis
The molecular structure of this compound would include a phenyl group (a six-membered carbon ring), a five-carbon chain with a ketone (C=O) group, an ester group (COOCH3), and a Boc-protected amino group .Chemical Reactions Analysis
In peptide synthesis, the Boc group can be selectively removed using strong acids, allowing the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other Boc-protected amino acids. These compounds are typically solids at room temperature .Scientific Research Applications
Synthesis of Aminolactams
This compound is used in the synthesis of N-Boc-protected 3-aminolactams , which are converted into imido esters by O-alkylation and then hydrogenated to amines under mild conditions. This process is facilitated by a standard hydrogenation catalyst such as 5% Pt/C .
Ionic Liquids Derived from Amino Acids
The compound is also involved in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These ionic liquids have multiple reactive groups and are used for organic synthesis .
Deprotection of Amino Acids
Another application is in the deprotection of tert-butoxycarbonyl (Boc) amino acids. A method for high temperature Boc deprotection in a phosphonium ionic liquid has been described, which shows low viscosity, high thermal stability, and a beneficial effect for extraction of water-soluble polar organic molecules .
Peptide Synthesis
The compound is used in peptide synthesis where tert-butyloxycarbonyl (Boc) serves as the Nα-amino protecting group. This can be particularly advantageous in the synthesis of hydrophobic peptides .
Mechanism of Action
Target of Action
It is known that the compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the compound to interact with its targets in a controlled manner, preventing unwanted reactions in selective or multistep organic synthesis .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . Dipeptides are molecules composed of two amino acids linked by a single peptide bond. They play important roles in various biological processes, including cell signaling and nutrient absorption. The compound, as a Boc-protected amino acid, can be used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Result of Action
The result of the compound’s action is the formation of dipeptides . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Action Environment
The action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate can be influenced by various environmental factors. Additionally, the compound’s stability and efficacy can be influenced by temperature, as certain reactions involving the compound may require high temperatures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYIBENIWMZWQA-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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